molecular formula C11H9N3O2S B14633196 2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline CAS No. 55564-24-4

2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline

Cat. No.: B14633196
CAS No.: 55564-24-4
M. Wt: 247.28 g/mol
InChI Key: RPJWIFYMVPFDCD-UHFFFAOYSA-N
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Description

2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline is an organic compound that features a nitro group, a pyridine ring, and a sulfanyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline typically involves the nitration of 4-[(pyridin-4-yl)sulfanyl]aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions using continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 2-Amino-4-[(pyridin-4-yl)sulfanyl]aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfone or sulfoxide derivatives.

Scientific Research Applications

2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.

    Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-4-[(pyridin

Properties

CAS No.

55564-24-4

Molecular Formula

C11H9N3O2S

Molecular Weight

247.28 g/mol

IUPAC Name

2-nitro-4-pyridin-4-ylsulfanylaniline

InChI

InChI=1S/C11H9N3O2S/c12-10-2-1-9(7-11(10)14(15)16)17-8-3-5-13-6-4-8/h1-7H,12H2

InChI Key

RPJWIFYMVPFDCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC2=CC=NC=C2)[N+](=O)[O-])N

Origin of Product

United States

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